molecular formula C7H9ClN2O5S2 B8431950 5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-ethyl)-methyl-amide

5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-ethyl)-methyl-amide

Cat. No.: B8431950
M. Wt: 300.7 g/mol
InChI Key: YQNUZMIBJXZFNN-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-ethyl)-methyl-amide is a useful research compound. Its molecular formula is C7H9ClN2O5S2 and its molecular weight is 300.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9ClN2O5S2

Molecular Weight

300.7 g/mol

IUPAC Name

5-chloro-N-(2-hydroxyethyl)-N-methyl-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C7H9ClN2O5S2/c1-9(2-3-11)17(14,15)6-4-5(10(12)13)7(8)16-6/h4,11H,2-3H2,1H3

InChI Key

YQNUZMIBJXZFNN-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-(methylamino)-ethanol (0.29 g, 3.86 mmol) and magnesium oxide (0.77 g, 19.1 mmol) in THF (4 ml) and water (1.4 ml) was allowed to stir at room temperature for 30 min, 5-chloro-4-nitrothiophene-2-sulfonyl chloride (1.0 g, 3.81 mmol) dissolved in THF (1.6 ml) was added drop wise at room temperature over a period of 1 h and the reaction mixture was allowed to stir for an additional hour. Filtration over Decalite and evaporation yielded the crude product which was further purified by flash chromatography on silica gel (ethyl acetate/heptane) to yield 5-chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-ethyl)-methyl-amide (0.4 g, 35%) as a yellow solid. MS (EI) 300.0 [(M)+], mp 62° C.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Two

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